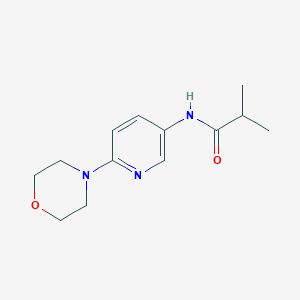
n-(6-Morpholinopyridin-3-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Morpholinopyridin-3-yl)isobutyramide: is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a morpholine ring attached to a pyridine ring, and an isobutyramide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Morpholinopyridin-3-yl)isobutyramide typically involves the reaction of 6-morpholinopyridine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Morpholinopyridin-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-morpholinopyridin-3-yl)isobutyric acid, while reduction may produce N-(6-morpholinopyridin-3-yl)isobutylamine.
Wissenschaftliche Forschungsanwendungen
N-(6-Morpholinopyridin-3-yl)isobutyramide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the design of new drugs, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(6-Morpholinopyridin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar structure but includes an imidazo[2,1-b]thiazole moiety.
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine: Another related compound with a pyrido[2,3-d]pyrimidine scaffold.
Uniqueness
N-(6-Morpholinopyridin-3-yl)isobutyramide is unique due to its specific combination of a morpholine ring, pyridine ring, and isobutyramide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)13(17)15-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
OBJDCSRHCXNTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


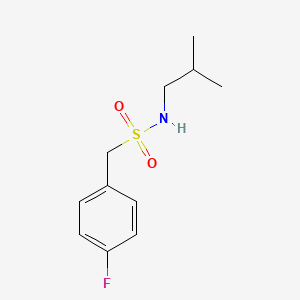
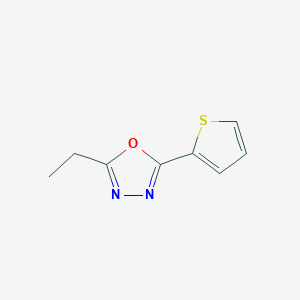
![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)
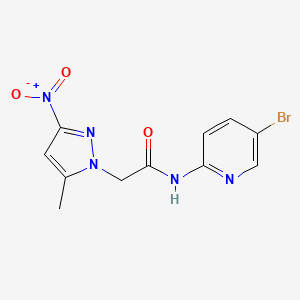

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B14950838.png)

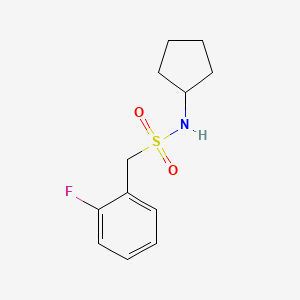
![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)
![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
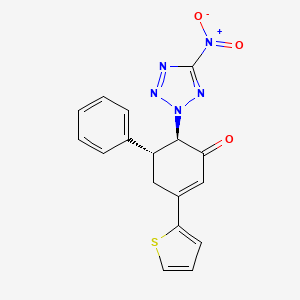
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
